molecular formula C15H23NO6 B14604668 Methylcarbamic acid;2-propoxy-2-propyl-1,3-benzodioxol-4-ol CAS No. 61083-29-2

Methylcarbamic acid;2-propoxy-2-propyl-1,3-benzodioxol-4-ol

Cat. No.: B14604668
CAS No.: 61083-29-2
M. Wt: 313.35 g/mol
InChI Key: QWZBKPSHIYWTNG-UHFFFAOYSA-N
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Description

Methylcarbamic acid;2-propoxy-2-propyl-1,3-benzodioxol-4-ol is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylcarbamic acid;2-propoxy-2-propyl-1,3-benzodioxol-4-ol typically involves the reaction of 1,3-benzodioxol-4-ol with propyl and propoxy groups under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process involves continuous monitoring and adjustment of reaction parameters to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methylcarbamic acid;2-propoxy-2-propyl-1,3-benzodioxol-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into simpler forms or derivatives.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Methylcarbamic acid;2-propoxy-2-propyl-1,3-benzodioxol-4-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methylcarbamic acid;2-propoxy-2-propyl-1,3-benzodioxol-4-ol involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Methylcarbamic acid;2-propoxy-2-propyl-1,3-benzodioxol-4-ol can be compared with other similar compounds, such as:

    1,3-Benzodioxol-4-ol derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their properties and applications.

    Methylcarbamate derivatives: These compounds have a similar functional group but may differ in their overall structure and reactivity.

Properties

CAS No.

61083-29-2

Molecular Formula

C15H23NO6

Molecular Weight

313.35 g/mol

IUPAC Name

methylcarbamic acid;2-propoxy-2-propyl-1,3-benzodioxol-4-ol

InChI

InChI=1S/C13H18O4.C2H5NO2/c1-3-8-13(15-9-4-2)16-11-7-5-6-10(14)12(11)17-13;1-3-2(4)5/h5-7,14H,3-4,8-9H2,1-2H3;3H,1H3,(H,4,5)

InChI Key

QWZBKPSHIYWTNG-UHFFFAOYSA-N

Canonical SMILES

CCCC1(OC2=CC=CC(=C2O1)O)OCCC.CNC(=O)O

Origin of Product

United States

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